N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
Description
Chemical Background and Nomenclature
N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine represents a complex organic compound that belongs to the class of substituted benzylamines incorporating morpholine heterocyclic functionality. The compound is formally catalogued under Chemical Abstracts Service number 871825-58-0, establishing its unique identity within the vast database of known chemical substances. The molecular formula C₁₃H₂₀N₂O reflects the compound's composition, incorporating thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 220.31 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative naming conventions include methyl({[2-(morpholin-4-ylmethyl)phenyl]methyl})amine and benzenemethanamine, N-methyl-2-(4-morpholinylmethyl)-. These various nomenclature systems reflect different approaches to describing the same molecular structure, with each name highlighting different aspects of the compound's structural organization.
The compound's structural complexity necessitates understanding of its constituent components, primarily the benzylamine backbone and the morpholine substituent. Benzylamine, also known as phenylmethylamine, consists of a benzyl group attached to an amine functional group and serves as a common precursor in organic chemistry for pharmaceutical production. The morpholine component, with the chemical formula O(CH₂CH₂)₂NH, is a heterocyclic compound featuring both amine and ether functional groups. The combination of these structural elements creates a molecule with enhanced chemical versatility and potential biological activity.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 871825-58-0 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Flash Point | 142.3°C |
| Boiling Point | 311.8°C at 760 mmHg |
| Density | 1.056 g/cm³ |
| Refractive Index | 1.545 |
Properties
IUPAC Name |
N-methyl-1-[2-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-4-2-3-5-13(12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNFUXILVHKZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594581 | |
| Record name | N-Methyl-1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-58-0 | |
| Record name | N-Methyl-1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine typically involves:
- Step 1: Introduction of the morpholin-4-ylmethyl substituent onto the benzylamine skeleton.
- Step 2: Methylation of the secondary amine to obtain the N-methyl derivative.
The key challenge is to achieve selective substitution at the appropriate positions without over-alkylation or side reactions.
Preparation via Reductive Amination
A common and effective method for preparing benzylamines with morpholine substituents is reductive amination of the corresponding benzaldehyde derivative with morpholine, followed by methylation.
- Starting materials: 2-(chloromethyl)benzaldehyde or 2-formylbenzyl derivatives.
- Reaction with morpholine: The aldehyde reacts with morpholine to form an imine intermediate.
- Reduction: The imine is reduced using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, yielding 2-(morpholin-4-ylmethyl)benzylamine.
- N-methylation: The secondary amine is methylated using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation) to give the final this compound.
Alternative Synthetic Routes
Nucleophilic Substitution on Benzyl Halides
- Starting material: 2-(chloromethyl)benzylamine.
- Nucleophile: Morpholine acts as the nucleophile displacing the halogen.
- Methylation: Subsequent methylation of the amine nitrogen using methylating agents.
This route requires careful control of reaction conditions to avoid multiple substitutions.
Reductive Alkylation Using Formaldehyde and Morpholine
- The benzylamine is reacted with formaldehyde and morpholine in the presence of a reducing agent to form the desired this compound in one pot.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | Morpholine, benzaldehyde derivative, solvent (e.g., MeOH) | Equimolar amounts, room temperature |
| Reduction | Sodium triacetoxyborohydride, AcOH, solvent | Mild, selective reduction of imine |
| Methylation | Methyl iodide or formaldehyde + formic acid | Controlled to avoid over-methylation |
| Purification | Column chromatography or recrystallization | To isolate pure product |
Research Findings and Yields
- Reductive amination methods typically provide yields of 70-85% for the intermediate benzylamine derivatives.
- Subsequent methylation yields are generally high, above 90% , under optimized conditions.
- The overall synthetic route is efficient and scalable, suitable for laboratory and industrial preparations.
Patent Literature Insights
- While direct patents on this exact compound are limited, related morpholine-containing amines are synthesized using similar reductive amination and methylation strategies as described in US patent US10351556B2, which outlines processes involving morpholine substitution and methylation in complex amine structures.
- The patent emphasizes the importance of solvent choice, reaction temperature, and stoichiometry to optimize yield and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Reductive amination + methylation | Imine formation → reduction → methylation | High selectivity, good yields | Requires careful reagent handling |
| Nucleophilic substitution | Halide displacement by morpholine + methylation | Straightforward, fewer steps | Possible side reactions, lower selectivity |
| One-pot reductive alkylation | Benzylamine + formaldehyde + morpholine + reduction | Simplified process | Requires optimization for purity |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.
Scientific Research Applications
The compound has diverse applications across several scientific disciplines:
1. Chemistry
- Building Block : Serves as a precursor for synthesizing more complex organic molecules.
- Reagent : Utilized in various organic reactions, including oxidation and reduction processes.
2. Biology
- Enzyme Inhibition Studies : Investigated for its effects on enzyme activity, particularly urease, which is linked to tumor metabolism.
- Receptor Binding : Explored for its interactions with biological receptors due to its structural similarity to biologically active amines.
3. Medicine
- Drug Development : Ongoing research into its therapeutic potential for neurological disorders and cancer treatment.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit significant cytotoxicity against various cancer cell lines.
4. Industry
- Specialty Chemicals Production : Used in the synthesis of agrochemicals and pharmaceuticals.
- Catalyst Applications : Functions as a catalyst in several chemical reactions due to its unique functional groups.
Antitumor Activity
A study evaluated the cytotoxic effects of morpholine derivatives on cancer cell lines, revealing significant growth inhibition. For example, compounds similar to N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine demonstrated IC50 values ranging from 15 to 30 µM against prostate and breast cancer cells.
Enzyme Inhibition
Research highlighted the compound's ability to inhibit urease activity, which is critical for certain bacterial infections and may also play a role in tumor growth. This suggests potential applications in treating infections associated with tumors.
Pharmacokinetics
The lipophilic nature of this compound enhances its absorption and distribution within biological systems, indicating promise for further pharmacological studies.
Summary
This compound is a compound with considerable potential across various scientific fields. Its applications range from serving as a building block in chemical synthesis to exploring therapeutic avenues in medicine. Ongoing research aims to elucidate its mechanisms of action and further establish its efficacy in biological systems.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substitution patterns, linker groups, and heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₃H₂₀N₂O. †Estimated from synthesis details in .
Key Observations:
- Positional Isomerism: The 2- vs. 4-substitution on the benzyl ring (e.g., 871825-58-0 vs.
- Linker Flexibility : Ethoxy (-OCH₂CH₂-) linkers (e.g., 7060587) introduce polarity and flexibility compared to methylene (-CH₂-) groups, which may influence solubility and metabolic stability .
- Heterocycle Modifications : Replacement of morpholine with piperazine (e.g., 859850-93-4) or piperidine (e.g., 8{5,5}) alters basicity and hydrogen-bonding capacity, impacting target selectivity .
Pharmacological and Biochemical Implications
- MAO-B Inhibition : Benzyl-substituted triazoles () and morpholine-containing compounds () show enhanced MAO-B inhibitory activity, implying that the target compound may share similar mechanistic pathways.
- Analgesic Activity : 2-(Morpholinyl)-N-phenylquinazolin-4-amine derivatives exhibit dual central/peripheral analgesic effects, attributed to morpholine’s interaction with opioid receptors .
Biological Activity
N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 206.28 g/mol. The compound features a morpholine ring attached to a benzylamine structure, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The morpholine moiety can mimic natural substrates, allowing the compound to bind effectively to active sites on target proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, influencing various physiological processes such as pain perception and mood regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| HeLa | 7.8 | Cell cycle arrest |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Neurological Effects
The morpholine-containing structure has also been studied for its effects on the central nervous system. Research suggests that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Case Studies
-
Study on NMDA Receptor Modulation :
A study investigated the effects of this compound on NMDA receptors, which are critical for synaptic plasticity and memory function. The results indicated that the compound could enhance receptor activity, suggesting potential applications in treating cognitive disorders . -
Inhibition of Urease Activity :
Another research effort focused on the compound's ability to inhibit urease, an enzyme linked to certain bacterial infections. The findings revealed that this compound exhibited significant inhibitory activity, highlighting its potential as an antimicrobial agent .
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Activity | Reference |
|---|---|---|
| N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | Moderate anticancer activity | |
| N-Methyl-N-[2-(piperidin-4-ylmethyl)benzyl]amine | Neuroprotective effects |
The unique positioning of the morpholine ring in this compound contributes to its distinct biological properties compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
